molecular formula C10H6N2 B1294724 3-Quinolinecarbonitrile CAS No. 34846-64-5

3-Quinolinecarbonitrile

Katalognummer B1294724
CAS-Nummer: 34846-64-5
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: QZZYYBQGTSGDPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinolinecarbonitrile derivatives are a class of compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a quinoline core structure with a carbonitrile group at the third position.

Synthesis Analysis

The synthesis of 3-Quinolinecarbonitrile derivatives has been achieved through various methods. One approach involves a four-component domino strategy under solvent-free microwave conditions, which has been used to synthesize pyrazolo[3,4-h]quinoline-3-carbonitriles with potential applications as fluorescent chemosensors for Fe3+ ions . Another method includes a one-pot multicomponent reaction using aldehyde, ethyl cyanoacetate, and ammonium acetate, leading to compounds with promising antibacterial activity . Additionally, a catalyst-free synthesis involving quinoline N-oxides, aryldiazonium salts, and acetonitrile has been reported for the formation of 2-anilinoquinolines and 3-hydroxyquinolines .

Molecular Structure Analysis

The molecular structure of 3-Quinolinecarbonitrile derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a representative compound was confirmed by single crystal X-ray diffraction . Computational studies, including density functional theory (DFT), have been employed to assess the molecular geometry, vibration frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

3-Quinolinecarbonitrile derivatives can undergo a variety of chemical reactions. For example, a C-C bond formation at the C-2 position of a quinoline ring has been demonstrated, leading to the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives with PDE4 inhibitory properties . Halogenated derivatives have been prepared through the interaction of hydroxyquinolines with α-cyanocinnamonitriles, showing significant cytotoxic activity against human tumor cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Quinolinecarbonitrile derivatives have been studied through experimental and computational methods. DFT studies have provided insights into the molecular hardness, ionization energy, electron affinity, and total energy of these compounds . Additionally, natural bond orbital (NBO) analysis, nonlinear optical (NLO) behavior, and thermodynamic properties have been investigated, revealing the reactive sites for nucleophilic attack and the potential for nonlinear optical applications .

Wissenschaftliche Forschungsanwendungen

Application 1: Inhibition of Src and Abl Kinases

  • Summary of the Application : 3-Quinolinecarbonitrile, also known as SKI-606, is a potent antiproliferative agent against Chronic Myelogenous Leukemia (CML) cells. It is a dual inhibitor of Src and Abl kinases, which are proteins involved in cell growth and division .
  • Methods of Application : SKI-606 ablates tyrosine phosphorylation of Bcr-Abl in CML cells and of v-Abl expressed in fibroblasts. It inhibits phosphorylation of cellular proteins, including STAT5, at concentrations that inhibit proliferation in CML cells .
  • Results or Outcomes : Once daily oral administration of this compound at 100 mg/kg for 5 days causes complete regression of large K562 xenografts in nude mice .

Application 2: Template for EGFR inhibitors

  • Summary of the Application : 3-Quinolinecarbonitrile has been used as a template for Epidermal Growth Factor Receptor (EGFR) inhibitors .
  • Results or Outcomes : The outcomes of using 3-Quinolinecarbonitrile as a template for EGFR inhibitors are not specified in the sources .

Application 3: Corrosion Inhibitors

  • Summary of the Application : Two new derivatives of quinolone-3-carbonitrile were tested for their anti-corrosive properties for mild steel in a 1.0 M HCl medium .
  • Methods of Application : The inhibition efficiencies were investigated using electrochemical techniques at different inhibitor’s concentrations and temperatures .
  • Results or Outcomes : This study revealed that NPQC and FQC are good inhibitors, and the inhibition efficiency order was NPQC > FQC .

Application 4: Functionalized Quinoline Motifs

  • Summary of the Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Application 5: Inhibitor of Mitogen-Activated Protein/Extracellular Signal-Regulated Kinase 1 Kinase

  • Summary of the Application : 3-Quinolinecarbonitrile has been identified as a potent inhibitor of mitogen-activated protein/extracellular signal-regulated kinase 1 (MEK1) kinase .
  • Results or Outcomes : The compound significantly inhibited growth of the human colon tumor cell line LoVo in a nude mouse xenograft model .

Application 6: Dual Src and Abl Kinase Inhibitor

  • Summary of the Application : 3-Quinolinecarbonitrile, also known as SKI-606, is a dual-specificity inhibitor of both Src family and Abl kinases .
  • Methods of Application : SKI-606 ablates tyrosine phosphorylation of Bcr-Abl in CML cells and of v-Abl expressed in fibroblasts .
  • Results or Outcomes : Once daily oral administration of this compound at 100 mg/kg for 5 days causes complete regression of large K562 xenografts in nude mice .

Safety And Hazards

When handling 3-Quinolinecarbonitrile, it is advised to wear personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided and adequate ventilation should be ensured . The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Zukünftige Richtungen

The 3-Quinolinecarbonitrile template was utilized to develop an irreversible inhibitor of EGFr, EKB-569, which is currently in clinical trials for the treatment of cancer . Further manipulation of the 3-Quinolinecarbonitrile core provided tricyclic analogs, with the most potent kinase inhibitory activity observed with a benzo[g]quinoline-3-carbonitrile ring system . It was also found that 3-Quinolinecarbonitriles with a 7-thiophene or phenyl substituent were potent Src kinase inhibitors .

Eigenschaften

IUPAC Name

quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZYYBQGTSGDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188400
Record name Quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinecarbonitrile

CAS RN

34846-64-5
Record name 3-Quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34846-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Quinolinecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GHZ8PDL63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 3-bromoquinoline (1-Im-10, 1.5 g) and CuCN (3 eq) in 10 mL of pyridine in a 25 mL microwave tube was heated at 250° C. for 30 min in a microwave. This was repeated 10 times and the reactions were combined and diluted with 200 mL of EtOAc. The solids were removed by filtration and the EtOAc solution concentrated. The residue was taken up in a solution prepared from 80 mL of 30% aqueous NH3 and 800 mL of water. This was extracted with EtOAc (4×800 mL) then the combined extracts were dried with anhydrous Na2SO4, concentrated and purified by silica gel chromatography (PE:EtOAc=3:1) to give quinoline-3-carbonitrile (2-Im-10).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure used to prepare Example 15, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile (200 mg, 0.55 mmol) and 3-(4-methyl)piperazin-1-yl)propanol provided 71 mg of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methyl)piperazin-1-yl)propoxy]-3-quinolinecarbonitrile, mp 154-155° C.
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (98 mg, 2.0 mmol), dried KI (32 mg, 0.168 mmol, 20 mol %) and CuI (56 mg, 0.337 mmol, 10 mol %), evacuated and backfilled with argon three times. 3-Bromoquinoline (225 μL, 1.66 mmol), N,N′-dimethylethylenediamine (180 μL, 1.69 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The combined organic layers were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 188 mg (74% yield) of the title compound as a white solid.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
56 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinolinecarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Quinolinecarbonitrile
Reactant of Route 3
Reactant of Route 3
3-Quinolinecarbonitrile
Reactant of Route 4
3-Quinolinecarbonitrile
Reactant of Route 5
3-Quinolinecarbonitrile
Reactant of Route 6
3-Quinolinecarbonitrile

Citations

For This Compound
697
Citations
JM Golas, K Arndt, C Etienne, J Lucas, D Nardin… - Cancer research, 2003 - AACR
… We recently reported the identification and characterization of a 4-anilino-3-quinolinecarbonitrile inhibitor of Src kinase activity, SKI-606. This compound inhibits Src in an enzyme assay …
Number of citations: 546 aacrjournals.org
R Mallon, L Feldberg, S Kim, K Collins… - Molecular Cancer …, 2004 - AACR
A high-throughput screen for Ras–mitogen-activated protein kinase (MAPK) signaling inhibitors identified two series (class 1 and 2) of substituted 4-anilino-3-quinolinecarbonitriles as …
Number of citations: 30 aacrjournals.org
SA Yermolayev, NY Gorobets… - Journal of Combinatorial …, 2009 - ACS Publications
Many well-known drugs contain 2-pyridone and 2-quinolone scaffolds. In the current paper, a one-pot three-step microwave-assisted method for the synthesis of N1-substituted 2,5-…
Number of citations: 35 pubs.acs.org
M Ferles, P Jančar, O Kocián - Collection of Czechoslovak …, 1979 - cccc.uochb.cas.cz
… Reaction of methylmagnesium iodide with 3-quinolinecarbonitrile gave a … 3-quinolinecarbonitrile (Ia) was reported2 to produce an unstable 4-methyl-l,4-dihydro-3-quinolinecarbonitrile (…
Number of citations: 2 cccc.uochb.cas.cz
DL Leysen, A Haemers, W Bollaert… - Journal of …, 1987 - Wiley Online Library
In order to prepare the 2‐chloro derivative of oxolinic acid, ethyl 1‐ethyl‐1,4‐dihydro‐2‐hydroxy‐6,7‐methylenedioxy‐4‐oxo‐3‐quinolinecarboxylate was treated with phosphorus …
Number of citations: 5 onlinelibrary.wiley.com
M Ferles, O Kocián - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… We investigated further also the reduction of 3-quinolinecarbonitrile and 4-quinolinecarbonitrile methyl methosulfates (Va and Vb, respectively). From the reduction of Va with …
Number of citations: 2 cccc.uochb.cas.cz
DH Boschelli, B Wu, F Ye, H Durutlic, JM Golas… - Bioorganic & medicinal …, 2008 - Elsevier
… Bosutinib, SKI-606, (1a), a Src kinase inhibitor with a 3-quinolinecarbonitrile core is currently … some additional 7-fluoro-3-quinolinecarbonitrile derivatives that allow for the preparation of …
Number of citations: 16 www.sciencedirect.com
DH Boschelli - Current Topics in Medicinal Chemistry, 2008 - ingentaconnect.com
In 2000, Wyeth reported that the 3-quinolinecarbonitrile ring system was a template for EGFR inhibitors. It soon became apparent that the group at C-4 of this core was responsible for …
Number of citations: 20 www.ingentaconnect.com
DM Berger, M Dutia, D Powell, MB Floyd… - Bioorganic & medicinal …, 2008 - Elsevier
… A series of substituted 7-alkenyl 4[3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)]anilino-3-quinolinecarbonitrile analogs were synthesized and evaluated as MEK1 kinase inhibitors. …
Number of citations: 23 www.sciencedirect.com
B Liu, QD You, ZY Li - Chinese Chemical Letters, 2010 - Elsevier
… Among small organic molecules, 4-anilino-3-quinolinecarbonitrile was identified as one of … The structure–activity relationship studies of 3-quinolinecarbonitrile derivatives have …
Number of citations: 11 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.